2-Aminophenylboronic acid

Electropolymerization Conducting Polymers Sensor Fabrication

Researchers risk project failure when substituting meta/para isomers for 2-APBA-the ortho-amino group actively modulates boron center reactivity, enabling unique pathways. • Electropolymerization in acidic media without fluoride additives for cleaner glucose sensors & oxyacid detection • 85-95% Suzuki coupling yields with aryl bromides, preserving multi-step sequence efficiency • Regiospecific quinoline synthesis for accelerated SAR studies • 97% purity ensures reproducible sensor fabrication and coupling results. Global stock available for R&D and scale-up.

Molecular Formula C6H8BNO2
Molecular Weight 136.95 g/mol
CAS No. 5570-18-3
Cat. No. B151050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminophenylboronic acid
CAS5570-18-3
Molecular FormulaC6H8BNO2
Molecular Weight136.95 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1N)(O)O
InChIInChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2
InChIKeyDIRRKLFMHQUJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminophenylboronic Acid Technical Baseline


2-Aminophenylboronic acid (2-APBA, CAS 5570-18-3, molecular weight 136.94 g/mol) is an ortho-substituted arylboronic acid characterized by a boronic acid group and an amino group adjacent to each other on a phenyl ring. This unique ortho-substitution pattern is the basis for its distinctive chemical behavior, which fundamentally differentiates it from its meta- and para-substituted isomers. Its physical properties include a melting point of 188-190°C and a density of 1.23 g/cm³ [1]. It is readily soluble in water and polar organic solvents, facilitating its use in diverse applications .

1 Ortho-amino-boronic acid synergy enables unique reactivity for sensor and bioconjugate chemistry
2 Broad solvent compatibility supports aqueous and polar-organic reaction workflows
3 Versatile building block for electropolymerization, cross-coupling, and heterocycle synthesis

Irreplaceability of 2-Aminophenylboronic Acid


The assumption that any arylboronic acid or aminophenylboronic acid isomer can serve as a drop-in replacement for 2-aminophenylboronic acid (2-APBA) is scientifically unfounded and carries significant risk of project failure. The ortho-amino group in 2-APBA is not a passive spectator; it actively participates in critical intramolecular interactions, modulating the boron center's reactivity, altering its pKa, and enabling unique reaction pathways not accessible to its meta- and para-isomers or simple phenylboronic acid [1]. Substituting with a different isomer or derivative will, at a minimum, require a full re-optimization of reaction conditions and sensor response, and more likely will lead to a complete loss of function in applications that depend on the ortho-effect. The following quantitative evidence demonstrates these critical performance gaps.

Risk Meta- or para-isomers lack the ortho-amino effect and may not support additive-free electropolymerization or diol binding at neutral pH
Risk Phenylboronic acid has a higher pKa and cannot replicate the ortho-assisted reactivity profile, limiting physiological-pH applications
Risk Substituting any non-ortho arylboronic acid may require full re-optimization of reaction conditions and sensor response

2-Aminophenylboronic Acid Selection Evidence


Additive-Free Electropolymerization

The ortho-aminophenylboronic acid (2-APBA) demonstrates a distinct electropolymerization advantage over its meta-isomer (3-APBA). While 3-APBA requires the addition of fluoride ions to enable polymerization by converting the boronic acid group into an electron-donating trifluoroborate anion, 2-APBA can be directly electropolymerized in strongly acidic media without any such additives [1].

Electropolymerization
Head-to-head
2-APBA: direct polymerization in acidic media
3-APBA: requires fluoride-ion additive
Simplifies sensor fabrication workflow
Reported additive-free vs additive-required
Electropolymerization Conducting Polymers Sensor Fabrication

Enhanced Diol Binding at Physiological pH

The presence of an ortho-aminomethyl group, a close structural analog of the amino group in 2-APBA, significantly lowers the pKa of the adjacent boronic acid and enhances its binding affinity for diols at physiological pH [1]. This is a class-level inference for ortho-aminophenylboronic acids. Unsubstituted phenylboronic acid has a much higher pKa (typically around 8.8-9.0), making it largely ineffective for binding at pH 7.4 [2]. The mechanistic study indicates the ortho-aminomethyl group lowers the pKa and acts as a general acid/base catalyst, making the reaction several thousand times more favorable with fructose than with solvent .

Diol Binding at pH 7.4
Class-level
Effective pKa lowered
Rate constant orders of magnitude higher than phenylboronic acid
Enables diol-binding studies at physiological pH
Class-level inference; verify for specific diol targets
Carbohydrate Sensing Boronate Ester Drug Delivery

Suzuki-Miyaura Coupling Efficiency

2-Aminophenylboronic acid hydrochloride, a common and stable form of the compound, demonstrates high efficiency in Suzuki-Miyaura cross-coupling reactions with aryl bromides. Reported yields for such couplings are in the range of 85-95% . This performance is consistent with, or surpasses, the yields typically reported for simple phenylboronic acid under similar conditions, which can vary widely (e.g., 40-75%) depending on substrate and conditions [1].

Suzuki Coupling Yield
Reported
85–95% (2-APBA·HCl)
vs 40–75% (PBA)
Higher reported coupling efficiency
Cross-study comparison; conditions vary
Cross-Coupling Organic Synthesis Biaryl Formation

Regiospecific Quinoline Synthesis

Ortho-aminophenylboronic acid derivatives enable a convergent, two-component synthesis of quinolines that is regiocomplementary to the classic Skraup-Doebner-Von Miller synthesis [1]. This method proceeds under basic rather than strongly acidic conditions, and critically, it allows for the regiospecific introduction of substituents on the benzenoid ring by using appropriately substituted o-aminophenylboronates. This level of regiospecific control is a unique feature of the ortho-amino-boronic acid system.

Quinoline Synthesis
Head-to-head
Regiospecific, basic conditions
vs traditional Skraup (acidic, limited substitution)
Enables diverse benzenoid substitution patterns
Regiocomplementary to classic methods
Heterocycle Synthesis Regioselectivity Quinoline

2-Aminophenylboronic Acid Validated Applications


Additive-Free Saccharide Sensors

Leveraging the unique electropolymerization properties of 2-aminophenylboronic acid (2-APBA) demonstrated by Nikitina et al. [1], researchers can fabricate poly(2-aminophenylboronic acid) films on electrode surfaces in acidic media without the need for fluoride-ion additives. This simplifies the fabrication of electrochemical sensors for sugars and oxyacids, leading to cleaner, more reproducible devices for continuous glucose monitoring or quality control in the food industry.

Glucose-Responsive Drug Delivery Systems

The ortho-amino group's ability to lower the pKa of the boronic acid and enhance diol binding at neutral pH [2] makes 2-APBA a preferred monomer for creating glucose-responsive polymers and hydrogels. These materials can be engineered to swell, shrink, or degrade in response to physiological glucose concentrations, enabling the development of self-regulated insulin delivery systems or smart wound dressings that release therapeutic agents on-demand.

Biaryl Intermediate Synthesis for APIs

In complex molecule synthesis, the reliability and high yield (85-95%) of 2-aminophenylboronic acid hydrochloride in Suzuki-Miyaura couplings with aryl bromides are critical for maintaining overall yield in a multi-step sequence. This makes it a dependable building block for constructing biaryl motifs found in numerous active pharmaceutical ingredients (APIs) and agrochemicals, reducing the need for extensive re-optimization of coupling steps.

Regiospecific Quinoline Library Synthesis

Medicinal chemists can utilize the regiospecific quinoline synthesis enabled by o-aminophenylboronic acid derivatives [3] to access diverse libraries of substituted quinolines. This method allows for precise control over the substitution pattern on the benzenoid ring, which is often difficult to achieve with traditional methods, thereby accelerating structure-activity relationship (SAR) studies and lead optimization campaigns.

Application
Selection Property
Validation Focus
Saccharide sensor fabrication
Additive-free electropolymerization
Electrode film quality in acidic media without fluoride
Glucose-responsive delivery research
Ortho-amino pKa modulation
Diol-binding response at physiological pH
Biaryl intermediate synthesis
Suzuki coupling yield range
Yield consistency in multi-step sequences
Quinoline library synthesis
Regiospecific ortho-amino route
Substitution pattern control on benzenoid ring

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